molecular formula C10H7N B13828916 3,5-Diethynylaniline CAS No. 402956-36-9

3,5-Diethynylaniline

Cat. No.: B13828916
CAS No.: 402956-36-9
M. Wt: 141.17 g/mol
InChI Key: XRGBJBOYNHXWPA-UHFFFAOYSA-N
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Description

3,5-Diethynylaniline is an organic compound with the molecular formula C10H7N. It is a derivative of aniline, where two ethynyl groups are attached to the benzene ring at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diethynylaniline can be synthesized through several methods. One common approach involves the Sonogashira–Hagihara cross-coupling reaction. In this method, 1,3,5-tris(4-bromophenyl)benzene is reacted with 2,5-diethynylaniline in the presence of a palladium catalyst and cuprous iodide. The reaction is typically carried out in a mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara cross-coupling reaction remains a viable method for large-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethynylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3,5-Diethynylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diethynylaniline involves its interaction with various molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its chemical and biological activities .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylaniline: Similar in structure but with methyl groups instead of ethynyl groups.

    N,N-Diethylaniline: Contains ethyl groups attached to the nitrogen atom instead of the benzene ring.

Uniqueness

3,5-Diethynylaniline is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. These properties make it valuable in the synthesis of advanced materials and in various chemical reactions .

Properties

CAS No.

402956-36-9

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

3,5-diethynylaniline

InChI

InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2

InChI Key

XRGBJBOYNHXWPA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)N)C#C

Origin of Product

United States

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